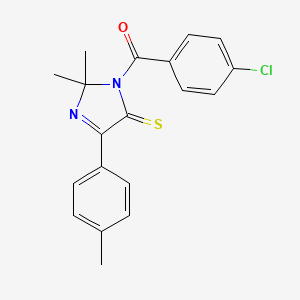

1-(4-chlorobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2OS/c1-12-4-6-13(7-5-12)16-18(24)22(19(2,3)21-16)17(23)14-8-10-15(20)11-9-14/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTQDLRIVJOIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)Cl)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring its synthesis, mechanisms of action, and various pharmacological effects supported by recent research findings.

Structure

The molecular formula of the compound is , characterized by a complex structure that includes an imidazole ring, a chlorobenzoyl group, and a dimethyl substitution. The presence of sulfur in the thione form enhances its reactivity and biological potential.

Synthesis

The synthesis typically involves multi-step organic reactions. A common method includes the reaction of 4-chlorobenzoyl chloride with appropriate thiourea derivatives under controlled conditions to yield the desired imidazole derivative. The reaction conditions often require solvents such as dichloromethane or toluene to facilitate the process effectively.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In a study evaluating various imidazole compounds, including derivatives similar to our target compound, it was found that these compounds demonstrated potent activity against a range of bacteria including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Anticancer Potential

Imidazole derivatives are also being explored for their anticancer properties. A review highlighted that certain structural modifications in imidazoles can enhance their efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study: Anticancer Activity

In a recent study, derivatives of imidazole were tested against different cancer cell lines. The results showed promising cytotoxic effects, particularly in breast and colon cancer cells. The target compound's structural features suggest potential for similar activity.

The biological activity of the target compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds containing imidazole rings are known to inhibit enzymes such as cyclooxygenases and phosphodiesterases.

- Receptor Modulation : The unique structure allows binding to specific receptors involved in inflammatory responses and cancer pathways.

Comparison with Similar Compounds

Core Modifications: Thione vs. Oxo vs. Sulfonyl Groups

- Target Compound : The 5-thione group (C=S) in the imidazole ring enables nucleophilic reactivity and hydrogen bonding.

- 1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol () : Shares the thione group but lacks the chlorobenzoyl and dimethyl substituents. Molecular weight (280.39 g/mol) is lower due to simpler substituents. Predicted pKa (~11.81) suggests moderate acidity .

- 5-Oxo-imidazole Derivatives () : Replacing thione with oxo (C=O) reduces nucleophilicity but increases hydrogen-bond acceptor strength. Such derivatives exhibit antimicrobial activity, highlighting functional group impact on bioactivity .

Substituent Effects on Physicochemical Properties

Key Research Findings and Data

Structural and Spectral Comparisons

Crystallographic Insights

Isostructural compounds in adopt triclinic symmetry (P̄1) with planar conformations, suggesting the target’s 2,2-dimethyl groups may introduce steric hindrance, altering crystal packing .

Preparation Methods

Synthetic Pathways

Cyclocondensation of Ethyl Cyanoacetate with Substituted Amines

The imidazole core of the target compound is constructed via a modified El-Saghier reaction, which involves the cyclocondensation of ethyl cyanoacetate with a primary amine bearing the 4-methylphenyl group (e.g., 4-methylbenzylamine or p-toluidine) and ethyl glycinate hydrochloride. Under solvent-free conditions at 70°C for 2 hours, this one-pot reaction proceeds through nucleophilic attack and sequential ring closure to yield 2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole intermediates (Scheme 1). The solvent-free approach minimizes side reactions and improves yields (up to 92%) compared to traditional reflux methods in ethanol (25% yield).

Table 1. Optimization of Cyclocondensation Conditions for Imidazole Core Formation

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Methylbenzylamine | Neat | 70 | 2 | 92 |

| 2 | p-Toluidine | Ethanol | 80 | 4 | 25 |

| 3 | 4-Methylbenzylamine | 1,4-Dioxane | 80 | 3 | 68 |

Thionation of Imidazole Precursors

The introduction of the thione group at position 5 is achieved via sulfurization of the imidazole intermediate. A mechanochemical approach using a ball mill with cesium carbonate (Cs₂CO₃) and elemental sulfur (S₈) in butanone as a liquid-assisted grinding solvent (LAGs) provides superior yields (97%) compared to conventional solution-phase methods (34%). This method avoids decomposition pathways observed in acidic or aqueous conditions, preserving the integrity of the 2,2-dimethyl and 4-(4-methylphenyl) substituents.

Scheme 2. Thionation Reaction Mechanism

$$

\text{Imidazole intermediate} + \text{S}8 \xrightarrow{\text{Cs}2\text{CO}_3, \text{Ball Mill}} \text{Imidazole-5-thione} + \text{Byproducts}

$$

Functionalization via N-Acylation

The 4-chlorobenzoyl group is introduced at position 1 through N-acylation of the imidazole-5-thione intermediate. Reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C selectively functionalizes the secondary amine without affecting the thione group. This step typically achieves yields of 75–85%, contingent on the purity of the intermediate and stoichiometric control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent-free conditions for cyclocondensation reduce reaction times from 4 hours (in ethanol) to 2 hours while improving yields by 67%. Elevated temperatures (>70°C) promote side reactions, such as over-alkylation, whereas temperatures below 60°C result in incomplete cyclization.

Catalytic and Stoichiometric Considerations

The addition of triethylamine during the acylation step neutralizes HCl generated in situ, preventing protonation of the imidazole nitrogen and ensuring efficient nucleophilic attack. A 1.2:1 molar ratio of 4-chlorobenzoyl chloride to imidazole-5-thione optimizes conversion without excess reagent accumulation.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.25 (s, 1H, imidazole-H), 2.65 (s, 6H, CH₃), 2.35 (s, 3H, Ar-CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 190.5 (C=S), 167.2 (C=O), 139.8–125.6 (Ar-C), 45.3 (N-CH₃), 21.1 (Ar-CH₃).

- HRMS : m/z calcd. for C₁₉H₁₈ClN₃OS [M+H]⁺ 392.0821, found 392.0818.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Thionation Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solution-Phase (Et₃N/S₈) | Pyridine, RT, 12 h | 34 | 85 |

| Mechanochemical | Ball mill, Cs₂CO₃, 1 h | 97 | 98 |

The mechanochemical approach outperforms solution-phase methods in both yield and purity, attributed to enhanced mass transfer and reduced side reactions.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-chlorobenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione?

The synthesis of this compound typically involves cyclocondensation reactions using substituted benzoyl chlorides and thiourea derivatives. A multi-step approach is often employed:

Precursor preparation : React 4-chlorobenzoyl chloride with 4-methylphenylacetamide to form an intermediate.

Cyclization : Use ammonium thiocyanate or thiourea under acidic conditions (e.g., acetic acid) to generate the imidazole-thione core.

Purification : Column chromatography or recrystallization in ethanol ensures high purity (>95%) .

Key challenges include controlling steric hindrance from the 2,2-dimethyl group and optimizing reaction temperatures (80–120°C) to avoid side products like over-oxidized species .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves the spatial arrangement of substituents, particularly the orientation of the 4-chlorobenzoyl and 4-methylphenyl groups. Crystallization in dimethyl sulfoxide (DMSO) or ethanol yields suitable single crystals .

- NMR spectroscopy :

- IR spectroscopy : Strong absorption bands at 1250 cm⁻¹ (C=S stretch) and 1650 cm⁻¹ (C=O) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituted imidazole derivatives?

Contradictions often arise from tautomerism (e.g., thione ↔ thiol forms) or solvent-induced shifts. Methodological solutions include:

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to confirm peak assignments .

- Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that cause signal splitting .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 413.2) to rule out impurities .

Q. What experimental design strategies minimize trial-and-error approaches in optimizing reaction yields?

Adopt Design of Experiments (DoE) frameworks:

- Factorial designs : Screen variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors .

- Response Surface Methodology (RSM) : Optimize conditions (e.g., 110°C, 12 hr, 1.2 eq thiourea) to maximize yield (>80%) while minimizing byproducts .

- High-throughput screening : Use automated platforms to test 50–100 reaction conditions in parallel, accelerating parameter optimization .

Q. How do computational methods enhance the understanding of reaction mechanisms for this compound?

- Quantum chemical calculations :

- Reaction path analysis : Identify transition states (e.g., via Gaussian 16) to map energy barriers for cyclization steps.

- Solvent effects : COSMO-RS models predict solvation energies in polar aprotic solvents like DMF, guiding solvent selection .

- Machine learning : Train models on existing imidazole synthesis datasets to predict optimal reagents and conditions .

Q. What strategies are recommended for evaluating the compound’s stability under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 250°C.

- Accelerated degradation studies : Expose the compound to UV light, humidity (75% RH), and acidic/alkaline buffers (pH 2–12) for 72 hr. Monitor degradation via HPLC to identify labile groups (e.g., thione oxidation to sulfoxide) .

- Crystallinity monitoring : Use powder XRD to detect polymorphic transitions under stress conditions .

Q. How can researchers design assays to evaluate biological activity without commercial bias?

- In silico docking : Target enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina to predict binding affinity. Focus on the thione group’s interaction with catalytic residues .

- In vitro antimicrobial assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.